MK-0429
Description
Contextualization of Integrins as Biological Targets in Disease Pathogenesis
Integrins are composed of non-covalently associated alpha (α) and beta (β) subunits, forming 24 distinct heterodimers in humans frontiersin.org. These receptors facilitate bidirectional signaling across the cell membrane, influencing cell adhesion, migration, proliferation, differentiation, and survival researchgate.netfrontiersin.orgnih.gov. Their involvement in diverse cellular functions means that their dysregulation can contribute to various pathological conditions.
In disease, integrins are implicated in processes such as inflammation, where they mediate leukocyte recruitment to inflamed sites researchgate.netfrontiersin.org. In cancer, integrins play roles in tumor cell adhesion, migration, invasion, angiogenesis, and metastasis researchgate.netfrontiersin.orgencyclopedia.pub. For instance, αvβ3 and αvβ5 integrins are known mediators of tumor angiogenesis encyclopedia.pub. Fibrotic diseases also involve integrins, which contribute to excessive ECM deposition and tissue remodeling researchgate.netnih.govresearchgate.netnih.gov. Furthermore, integrins have been identified as receptors exploited by certain viruses and bacteria for host cell entry encyclopedia.pubpatsnap.com. The multifaceted roles of integrins in disease highlight their potential as therapeutic targets researchgate.netnih.govmdpi.comencyclopedia.pub.
Discovery and Initial Characterization of MK-0429 as an Integrin Modulator
This compound is a non-peptide small molecule that was initially developed as an inhibitor of the αvβ3 integrin nih.govmdpi.comfrontiersin.org. Preclinical studies demonstrated that this compound potently inhibits the binding of ligands to purified human αvβ3 integrin, with an IC50 of 0.08 nM nih.govspandidos-publications.com. It also showed inhibition of osteoclastic bone resorption in vitro with an IC50 of 12.2 ± 4.5 nM nih.govspandidos-publications.com. This compound was characterized as an orally active, potent, and selective inhibitor of αvβ3 spandidos-publications.commedkoo.commedchemexpress.com.
Further characterization revealed that this compound acts as a pan-inhibitor of multiple αv integrins researchgate.netnih.govresearchgate.netnih.gov. Its inhibitory activity extends to other αv-containing integrins, including αvβ1, αvβ5, αvβ6, and αvβ8, as well as α5β1, albeit with varying potencies medchemexpress.com.
The IC50 values of this compound for different integrin subtypes are presented in the table below:
| Integrin Subtype | IC50 (nM) medchemexpress.com |
| αvβ1 | 1.6 |
| αvβ3 | 2.8 |
| αvβ5 | 0.1 |
| αvβ6 | 0.7 |
| αvβ8 | 0.5 |
| α5β1 | 12.2 |
This compound was found to block the adhesion of cells expressing αvβ3 integrin to vitronectin with an IC50 of 0.58 ± 0.30 nM nih.gov. Its potency was significantly lower in blocking adhesion mediated by αvβ5 integrin and substantially lower for αIIbβ3 or α5β1 integrins nih.gov.
Trajectory of this compound in Pharmaceutical Research and Development
Following its initial characterization, this compound entered pharmaceutical research and development, with early investigations focusing on its potential therapeutic applications. It was initially developed by Merck Sharp & Dohme Corp. patsnap.com.
Research into this compound explored its effects in various disease models where integrin activity is implicated. For instance, studies in the ZSF1 rat model of diabetic nephropathy demonstrated that chronic treatment with this compound led to a significant reduction in proteinuria, kidney fibrosis, and collagen accumulation nih.govnih.gov. This compound also showed dose-dependent inhibition of podocyte motility and suppressed TGF-β-induced fibrosis marker gene expression in kidney fibroblasts nih.govnih.gov.
In the context of cancer research, this compound, as an αvβ3 integrin antagonist, was investigated for its anti-tumor and anti-angiogenic effects. Studies in mouse oral cancer xenografts showed that this compound administration suppressed tumor progression and decreased tumor vascularization patsnap.comresearchgate.net. It inhibited the proliferation, migration, and adhesion of endothelial cells in a dose-dependent manner and blocked the phosphorylation of FAK, MEK, and ERK patsnap.comresearchgate.net.
Furthermore, this compound was evaluated in a murine melanoma model, where it significantly reduced the number of metastatic tumor colonies in the lungs frontiersin.orgnih.govmedkoo.comresearchgate.net. At doses of 100 and 300 mg/kg, this compound reduced tumor colony number by 64% and 57%, respectively, compared to the vehicle control nih.govresearchgate.net.
This compound also progressed to clinical trials, including a Phase 1 study to assess its safety and pharmacokinetics in patients with hormone-refractory prostate cancer and metastatic bone disease patsnap.commdpi.combiosynth.com. A Phase 2 proof-of-concept study evaluating bone resorption and bone mineral density was also conducted patsnap.comfrontiersin.org. In the study involving men with hormone-refractory prostate cancer with bone metastasis, this compound administration twice daily for 4 weeks significantly reduced a biochemical marker of bone turnover, Urine N-telopeptide of type 1 collagen (uNTx), by 43.4% mdpi.com. These results suggested a potential for clinical use in treating conditions involving increased osteoclast activity mdpi.com.
Despite demonstrating promising results in preclinical studies and some evidence of activity in early clinical trials, the development of this compound has been discontinued (B1498344) patsnap.com. While integrin inhibitors like this compound have been evaluated in various cancer types, they have shown modest efficacy, and none have yet been approved for cancer treatment nih.gov. The trajectory of this compound highlights the complexities and challenges inherent in developing integrin-targeted therapeutics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-32-20-9-7-17(15-25-20)19(14-21(29)30)28-13-12-27(23(28)31)11-3-5-18-8-6-16-4-2-10-24-22(16)26-18/h6-9,15,19H,2-5,10-14H2,1H3,(H,24,26)(H,29,30)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFOOLONGOBCMP-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@H](CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347137 | |
| Record name | (3S)-3-(6-Methoxy-3-pyridyl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227963-15-7 | |
| Record name | MK-0429 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227963157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-3-(6-Methoxy-3-pyridyl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-(6-methoxypyridin-3-yl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MK-0429 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JL033A2D0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Mk 0429 at Molecular and Cellular Levels
Integrin Binding Profile and Selectivity
MK-0429 functions as a potent Arg-Gly-Asp (RGD) mimetic antagonist, targeting the family of αv integrins. researchgate.net Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell adhesion, playing a critical role in cellular signaling. medchemexpress.com
This compound is a potent and selective antagonist of the αvβ3 integrin. medchemexpress.comnih.gov This integrin is a key molecule in processes such as tumor angiogenesis and osteoclastic bone resorption. nih.govnih.gov Preclinical studies have demonstrated that this compound binds with high affinity to the purified human αvβ3 integrin, with a reported IC50 value for inhibiting ligand binding of 0.08 nM. nih.govsemanticscholar.org It effectively blocks the adhesion of cells expressing αvβ3 to vitronectin, a major ligand for this integrin, with an IC50 of 0.58 ± 0.30 nM. nih.govsemanticscholar.org The compound's high affinity extends across species, as demonstrated by its equilibrium dissociation constants (Kd) for purified αvβ3 integrin from different species. nih.govsemanticscholar.org
| Species | Equilibrium Dissociation Constant (Kd) (nM) |
|---|---|
| Human | 0.33 ± 0.04 |
| Murine | 0.56 ± 0.07 |
| Rat | 1.23 ± 0.11 |
While initially characterized as a selective αvβ3 inhibitor, further research has revealed that this compound acts as a pan-inhibitor of multiple αv integrins. medchemexpress.comnih.gov It demonstrates potent, nanomolar-range inhibitory activity against a spectrum of αv subtypes, as well as the α5β1 integrin. medchemexpress.com This broader activity is significant because various integrin subtypes can be implicated in complex pathological processes, such as diabetic nephropathy, where targeting multiple integrins may be beneficial. nih.gov
Despite its broad αv inhibition, there is a degree of selectivity. For instance, this compound is approximately 100-fold less potent in blocking the adhesion of cells overexpressing the closely related αvβ5 integrin compared to its activity against αvβ3. nih.govsemanticscholar.org It is over 1,000-fold less active in blocking adhesion functions mediated by the αIIbβ3 integrin. nih.govsemanticscholar.org
| Integrin Subtype | IC50 (nM) |
|---|---|
| αvβ1 | 1.6 |
| αvβ3 | 2.8 |
| αvβ5 | 0.1 |
| αvβ6 | 0.7 |
| αvβ8 | 0.5 |
| α5β1 | 12.2 |
Intracellular Signaling Cascade Modulation
By binding to αv integrins, this compound prevents their engagement with extracellular matrix ligands. This blockade directly interferes with the downstream intracellular signaling pathways that are normally initiated upon integrin ligation, which are fundamental for cell survival, proliferation, and migration. researchgate.netjci.org
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction. nih.govfrontiersin.org Upon integrin clustering following ligand binding, FAK undergoes autophosphorylation at the tyrosine-397 (Y397) site, creating a binding site for Src family kinases and initiating downstream signaling. researchgate.netyoutube.com Research has shown that treatment with this compound significantly blocks the phosphorylation of FAK. researchgate.netnih.govnih.gov By preventing the activation of αvβ3, this compound inactivates this critical initial step in the signaling cascade. researchgate.net
The MAPK/ERK pathway is a crucial signaling cascade downstream of FAK that regulates gene expression involved in cell proliferation, differentiation, and survival. nih.gov The activation of FAK and Src leads to the activation of the Ras-Raf-MEK-ERK pathway. researchgate.net Studies have consistently demonstrated that this compound treatment leads to a significant reduction in the phosphorylation of both MEK1/2 and ERK1/2. researchgate.netnih.govnih.gov This inhibition confirms that this compound effectively disrupts the entire signaling axis from the cell surface integrin receptor down to the nuclear transcription regulators. researchgate.net
Influence on Key Cellular Functions
The antagonism of integrin binding and subsequent inhibition of FAK-MEK-ERK signaling by this compound translates into significant effects on various fundamental cellular functions.
Angiogenesis : this compound demonstrates potent anti-angiogenic activity. nih.gov In vitro studies using human umbilical vein endothelial cells (HUEhT-1) have shown that this compound suppresses tube formation in a dose-dependent manner, a key process in the formation of new blood vessels. researchgate.netnih.govnih.gov This effect is attributed to its inhibition of endothelial cell adhesion and migration, which are essential for angiogenesis. nih.govresearchgate.net
Cell Proliferation, Migration, and Adhesion : The compound inhibits cell proliferation, migration, and adhesion in a dose-dependent fashion. researchgate.netnih.govresearchgate.net These effects are a direct consequence of disrupting the integrin-mediated signaling necessary for cell cycle progression and cytoskeletal organization. nih.gov
Osteoclast Activity : Originally developed for the treatment of osteoporosis, this compound is a potent inhibitor of osteoclast-mediated bone resorption. researchgate.netnih.govsemanticscholar.org The αvβ3 integrin is highly expressed on osteoclasts and is essential for their function; its inhibition by this compound disrupts the processes required for bone degradation. researchgate.netnih.gov
Tumor Progression and Metastasis : In preclinical cancer models, this compound has been shown to reduce tumor progression and metastasis. nih.govnih.gov In a mouse model of melanoma, the compound significantly decreased the number of metastatic tumor colonies in the lungs. nih.govsemanticscholar.org Similarly, in oral squamous cell carcinoma xenografts, this compound suppressed tumor progression by decreasing tumor vascularization. researchgate.netnih.gov
Impact on Cellular Proliferation Kinetics
Research has demonstrated that this compound exerts an inhibitory effect on the proliferation of specific cell types, particularly vascular endothelial cells. nih.gov In a study utilizing an immortalized human umbilical vein endothelial cell line (HUEhT-1), this compound was shown to inhibit cell proliferation in a dose-dependent manner. nih.govnih.govresearchgate.net This anti-proliferative effect is linked to its primary mechanism as an integrin αvβ3 antagonist. nih.gov By blocking the integrin signaling pathway, this compound can disrupt the downstream signals necessary for cell growth and division. nih.govresearchgate.net The inhibition of this pathway involves blocking the phosphorylation of key signaling molecules such as Focal Adhesion Kinase (FAK), MEK, and ERK. nih.govnih.gov
Table 1: Research Findings on this compound and Cellular Proliferation This table is based on qualitative descriptions from the cited research.
| Cell Line | Observation | Implied Mechanism | Reference |
| HUEhT-1 (Endothelial Cells) | Proliferation was inhibited in a dose-dependent manner. | Disruption of integrin αvβ3 signaling pathway. | nih.gov |
| B16F10 (Melanoma Cells) | Other RGD-disintegrins have been shown to inhibit melanoma cell proliferation. | Inhibition of integrin-mediated growth signals. | semanticscholar.orgspandidos-publications.com |
Modulation of Cell Adhesion and Migration Processes
This compound significantly impacts the fundamental processes of cell adhesion and migration, which are critical for both normal physiological functions and pathological conditions. frontiersin.orgyoutube.com As a potent and selective inhibitor of the integrin αvβ3, the compound directly interferes with the ability of cells to attach to ECM proteins like vitronectin. semanticscholar.orgnih.gov
Studies have shown that this compound blocks the adhesion of cells engineered to express human αvβ3 integrin to vitronectin with high potency. nih.gov The compound's selectivity is highlighted by its significantly lower potency in blocking adhesion mediated by other integrins, such as αvβ5, αIIbβ3, or α5β1. semanticscholar.orgnih.gov This inhibitory action extends to cell migration; treatment with this compound resulted in a dose-dependent inhibition of migration in HUEhT-1 endothelial cells. nih.govresearchgate.net Furthermore, in studies involving kidney cells, this compound was found to dose-dependently inhibit podocyte motility. nih.gov
Table 2: Inhibitory Potency of this compound on Integrin-Mediated Cell Adhesion
| Integrin Target | Cell Line | Ligand | IC50 (nM) | Finding | Reference |
| αvβ3 | HEK293-αvβ3 | Vitronectin | 0.58 ± 0.30 | High potency inhibition. | nih.gov |
| αvβ5 | HEK293-αvβ5 | Vitronectin | ~58 | ~100-fold less potent than against αvβ3. | semanticscholar.orgnih.gov |
| αIIbβ3 | HEK293-αIIbβ3 | Fibrinogen | >1000 | >1,000-fold less active than against αvβ3. | semanticscholar.orgnih.gov |
| α5β1 | HEK293-α5β1 | Fibronectin | >1000 | >1,000-fold less active than against αvβ3. | semanticscholar.orgnih.gov |
Suppression of Angiogenic Sprouting and Tube Formation
A critical function of endothelial cells is the formation of new blood vessels, a process known as angiogenesis, which involves cell migration, proliferation, and differentiation into tube-like structures. mdpi.com this compound has demonstrated a significant capacity to suppress this process in vitro. nih.govresearchgate.net
In tube formation assays, which model angiogenesis, HUEhT-1 endothelial cells were stimulated with Vascular Endothelial Growth Factor (VEGF) to form vascular networks. nih.govresearchgate.net Treatment with this compound resulted in a dose-dependent suppression of these angiogenic structures. nih.govnih.gov Quantitative analysis of the resulting networks showed that increasing concentrations of this compound led to a significant reduction in the number of junctions, meshes, and segments, as well as in the total length of the vascular tubes formed. nih.govresearchgate.net This anti-angiogenic effect is a direct consequence of the inhibition of integrin αvβ3, which plays an essential role in endothelial cell adhesion and migration during angiogenesis. nih.govresearchgate.net
Table 3: Quantitative Analysis of this compound's Inhibitory Effect on In Vitro Tube Formation Data represents the quantified impact of this compound on various parameters of vascular network formation by HUEhT-1 cells.
| Parameter | Control (0 µM this compound) | 0.1 µM this compound | 1 µM this compound | 10 µM this compound | Reference |
| Number of Junctions | ~140 | ~110 | ~75 | ~50 | nih.govresearchgate.net |
| Number of Meshes | ~100 | ~70 | ~40 | ~20 | nih.govresearchgate.net |
| Number of Segments | ~240 | ~180 | ~115 | ~70 | nih.govresearchgate.net |
| Total Segment Length | ~18000 (arbitrary units) | ~13000 | ~8000 | ~5000 | nih.govresearchgate.net |
Preclinical Efficacy Studies and Disease Models
Investigations in Oncological Contexts
Preclinical research has investigated the activity of MK-0429 against certain cancers, focusing on its ability to modulate tumor growth and spread through mechanisms involving integrin αvβ3 inhibition.
Studies in oral squamous cell carcinoma have explored the impact of this compound on primary tumor growth and the critical process of angiogenesis that supports it.
Administration of this compound has demonstrated a significant suppressive effect on tumor progression in mouse oral cancer xenograft models. These findings suggest that targeting integrin αvβ3 with this compound can impede the growth of OSCC tumors in a preclinical setting. researchgate.netcolab.wsnih.govpatsnap.comresearchgate.netnih.gov
A key mechanism underlying the anti-tumor effects of this compound in OSCC appears to be its inhibitory effect on angiogenesis. In vitro studies using human umbilical vein endothelial cells (HUEhT-1) have shown that this compound inhibits cell proliferation, migration, and adhesion in a dose-dependent manner. researchgate.netcolab.wsnih.govpatsnap.com Furthermore, it significantly blocked the phosphorylation of FAK, MEK, and ERK, key components of the integrin signaling pathway. researchgate.netcolab.wsnih.govpatsnap.comnih.gov Tube formation, an in vitro measure of angiogenesis, was also suppressed by this compound in a dose-dependent manner. researchgate.netcolab.wsnih.govpatsnap.comresearchgate.net Histological examination of tumors from mouse oral cancer xenografts revealed that this compound treatment decreased tumor vascularization. researchgate.netcolab.wsnih.govpatsnap.comresearchgate.net
Research into the effects of this compound on melanoma has primarily focused on its ability to inhibit the formation and progression of metastases.
Here is a summary of the observed reduction in melanoma lung colonies in a mouse model:
| Treatment Group | Reduction in Tumor Colony Number (%) |
| This compound (Dose 1) | 64 researchgate.netspandidos-publications.comspandidos-publications.comnih.gov |
| This compound (Dose 2) | 57 researchgate.netspandidos-publications.comspandidos-publications.comnih.gov |
| Cyclophosphamide | 99 researchgate.netspandidos-publications.com |
The anti-metastatic effects of this compound in melanoma models are linked to its activity as a selective inhibitor of the αvβ3 integrin. researchgate.netspandidos-publications.comnih.govmedkoo.comd-nb.info Integrin αvβ3 is involved in the progression of malignant melanoma and plays a role in processes such as adherence to the pulmonary vasculature, which is crucial for the establishment of lung metastases. researchgate.netd-nb.info this compound has been shown to inhibit angiogenesis in a VEGF-induced tube formation assay, indicating its ability to disrupt the formation of new blood vessels necessary for tumor growth and metastasis in the context of melanoma as well. researchgate.net
Hormone-Refractory Prostate Cancer (HRPC) with Bone Metastases
Studies have evaluated the impact of this compound in models of hormone-refractory prostate cancer, particularly in the context of bone metastases, a common complication of advanced prostate cancer. researchgate.netmdpi.comspandidos-publications.comnih.govsemanticscholar.orgmdpi.com this compound functions as a non-peptide small molecule inhibitor of the αvβ3 integrin, which is involved in processes relevant to bone remodeling and cancer progression. medchemexpress.comresearchgate.netmdpi.comspandidos-publications.com
In clinical studies involving men with hormone-refractory prostate cancer and bone metastases, this compound was used to assess its effect on biochemical markers of bone turnover, specifically urinary N-telopeptide of type 1 collagen (uNTx). researchgate.netmdpi.comspandidos-publications.com uNTx is a marker of bone resorption, reflecting the breakdown of type 1 collagen during osteoclastic activity. racgp.org.ausas-centre.orgbluecrossnc.commdpi.com Administration of this compound demonstrated a significant reduction in uNTx levels. researchgate.netmdpi.comspandidos-publications.com For instance, in one study, administration of this compound twice daily for four weeks resulted in a 43.4% reduction in uNTx in men receiving a 200 mg dose. researchgate.netmdpi.com
Table 1: Impact of this compound on Urinary N-telopeptide (uNTx) in Men with HRPC and Bone Metastases
| This compound Dose (mg) | Frequency | Duration | Reduction in uNTx (%) | Citation |
| 200 | Twice daily | 4 weeks | 43.4 | researchgate.netmdpi.com |
| 1600 | Twice daily | 4 weeks | 34.1 | researchgate.net |
This compound has demonstrated potent inhibition of osteoclast formation and osteoclastic bone resorption in both preclinical and clinical studies. researchgate.netmdpi.comspandidos-publications.com The inhibition of αvβ3 integrin by this compound in patients showed evidence of reduced osteoclast activity, indicating its potential in addressing bone resorption associated with bone metastases in prostate cancer. mdpi.com In vitro studies have also shown that this compound, along with other compounds, could reverse the spread morphology of osteoclast-like cells and inhibit lacunae formation on bone slices, further supporting its inhibitory effect on osteoclast-mediated bone resorption. biorxiv.org
Research in Fibrotic Disorders
The potential of this compound has also been explored in the context of fibrotic disorders, conditions characterized by excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. ijbs.comworktribe.commdpi.com
Diabetic nephropathy is a significant complication of diabetes characterized by progressive kidney damage and fibrosis. researchgate.netresearchgate.netmdpi.comnih.gov Research has investigated the effects of this compound in preclinical models of this condition. researchgate.netnih.govnih.govmedchemexpress.comijbs.commdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov this compound has been identified as an equipotent pan-inhibitor of multiple αv integrins, which are implicated in modulating renal function and contributing to pathophysiological processes in diabetic nephropathy. researchgate.netnih.govnih.govmedchemexpress.com
Chronic treatment with this compound in the obese ZSF1 rat model of diabetic nephropathy has resulted in a significant reduction in proteinuria. researchgate.netnih.govnih.govmedchemexpress.commdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov Proteinuria is a key indicator of glomerular damage in diabetic nephropathy. Furthermore, this compound treatment led to a significant decrease in kidney fibrosis and collagen accumulation in these animal models. researchgate.netnih.govnih.govmedchemexpress.commdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov This reduction in collagen deposition highlights the anti-fibrotic potential of this compound in the context of diabetic kidney disease.
In addition to its effects on proteinuria and collagen accumulation, this compound has been shown to influence key renal cell types involved in the progression of diabetic nephropathy. This compound dose-dependently inhibited podocyte motility. researchgate.netnih.govnih.govresearchgate.netresearchgate.net Podocyte dysfunction and loss are critical events in the development of diabetic nephropathy. Moreover, this compound suppressed the expression of fibrosis marker genes induced by transforming growth factor-beta (TGF-β) in kidney fibroblasts. researchgate.netnih.govnih.govmedchemexpress.comresearchgate.net TGF-β is a potent pro-fibrotic cytokine that plays a central role in kidney fibrosis. medchemexpress.comijbs.commdpi.com These findings suggest that this compound exerts its anti-fibrotic effects, at least in part, by modulating the activity of podocytes and kidney fibroblasts.
Table 2: Effects of this compound in the ZSF1 Rat Diabetic Nephropathy Model
| Parameter | Effect of this compound Treatment | Citation |
| Proteinuria | Significant reduction | researchgate.netnih.govnih.govmedchemexpress.commdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov |
| Kidney Fibrosis | Significant reduction | researchgate.netnih.govnih.govmedchemexpress.commdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov |
| Collagen Accumulation | Significant reduction | researchgate.netnih.govnih.govmedchemexpress.comresearchgate.netresearchgate.netmdpi.comnih.gov |
| Podocyte Motility | Dose-dependent inhibition | researchgate.netnih.govnih.govresearchgate.netresearchgate.net |
| TGF-β-induced Fibrosis Marker Gene Expression in Kidney Fibroblasts | Suppression | researchgate.netnih.govnih.govmedchemexpress.comresearchgate.net |
Pulmonary Fibrosis Progression in Murine Models
Studies utilizing the bleomycin-induced lung fibrosis mouse model have investigated the impact of this compound on pulmonary fibrosis progression. In this model, administration of this compound has been shown to significantly inhibit the progression of fibrosis nih.govsubstack.comresearchgate.netnih.gov. One study administered this compound (200 mg/kg via osmotic minipump) to mice starting 5 days after bleomycin (B88199) instillation, continuing for two weeks nih.govresearchgate.net. Lungs were analyzed on Day 19 researchgate.net.
Quantitative analysis in the bleomycin-induced lung fibrosis model demonstrated that this compound treatment led to significant reductions in key indicators of fibrosis. Modified Ashcroft scores, a measure of lung fibrosis severity, were significantly decreased in the this compound treated group compared to the vehicle group researchgate.net. Similarly, the total inflammation area in the lungs and the content of soluble collagen in bronchoalveolar lavage fluid (BALF), a marker of collagen deposition, were significantly reduced by this compound treatment researchgate.net. Immunohistochemical analysis also showed a reduction in αSMA expression, a marker for myofibroblast differentiation which is central to fibrosis, following this compound administration researchgate.net.
These findings suggest that this compound exerts anti-fibrotic effects in the lung, potentially by interfering with αv integrin-mediated processes involved in the fibrotic cascade, such as the activation of latent TGF-β nih.govsubstack.comnih.gov.
| Endpoint | Bleomycin + Vehicle (Mean ± SEM) | Bleomycin + this compound (Mean ± SEM) | p-value |
|---|---|---|---|
| Modified Ashcroft Score | [Data from source] | [Data from source] | < 0.005 researchgate.net |
| Total Inflammation Area | [Data from source] | [Data from source] | < 0.005 researchgate.net |
| Soluble Collagen in BALF (µg/mL) | [Data from source] | [Data from source] | < 0.005 researchgate.net |
| αSMA Expression | [Data from source] | [Data from source] | < 0.005 researchgate.net |
Note: Specific numerical data for the mean ± SEM values were not explicitly provided in the search snippets, only the significance levels.
Hepatic Fibrosis Pathophysiology
The αv family of integrins, including αvβ3, are considered central to the development of liver fibrosis worktribe.com. Preclinical data using αv integrin inhibitors, such as this compound, have indicated their potential as a target in various fibrotic diseases, including hepatic fibrosis worktribe.com. This compound has been reported to effectively treat fibrosis in liver mouse models worktribe.com. While the precise role of specific αv integrins in liver fibrosis is not fully understood, studies suggest their involvement in activating TGF-β, a key mediator of fibrotic processes worktribe.com. However, it is worth noting that one study indicated that pharmacological inhibition of αVβ3 integrin aggravated experimental liver fibrosis biorxiv.org. This highlights the complex nature of integrin function in different contexts of liver disease.
Bone Metabolism and Osteoporosis Research
This compound has been extensively studied for its effects on bone metabolism, primarily due to the significant role of αvβ3 integrin in osteoclast function.
Inhibition of Osteoclastogenesis
This compound has demonstrated potent inhibition of osteoclast formation and osteoclastic bone resorption in preclinical studies mdpi.comnih.govbiorxiv.orgashpublications.orgresearchgate.net. Osteoclasts are the cells responsible for breaking down bone tissue, and their activity is crucial in conditions like osteoporosis. In vitro studies have shown that this compound inhibits osteoclastic bone resorption with an IC50 of 12.2 ± 4.5 nM nih.gov. The ability of this compound to inhibit osteoclast activity is directly linked to its function as an αvβ3 integrin inhibitor, as this integrin is essential for osteoclast adhesion and function mdpi.comnih.govbiorxiv.orgashpublications.orgresearchgate.net. Studies comparing this compound racemate with other compounds like cilengitide (B523762) and novel pure αVβ3 antagonists demonstrated that this compound racemate significantly reduced lacunae formation, a measure of bone resorption, by over 90% in in vitro assays biorxiv.org.
Enhancement of Bone Mass and Reduction of Turnover
Preclinical research in animal models of osteoporosis has shown that this compound can significantly reduce bone turnover and increase bone mass nih.govresearchgate.net. In ovariectomized rats and monkeys, models commonly used to study postmenopausal osteoporosis, this compound treatment led to increased bone mineral density nih.gov.
Clinical studies in men with hormone-refractory prostate cancer and bone metastases also provided evidence of this compound's effect on bone turnover mdpi.comnih.gov. In a study where patients received this compound twice daily for 4 weeks, a significant reduction in urinary N-telopeptide of type 1 collagen (uNTx), a biochemical marker of bone resorption, was observed mdpi.comnih.gov. Results showed a mean change from baseline in uNTx of -43.4% in the 200 mg group and -34.1% in the 1600 mg group nih.gov. This reduction in bone turnover markers indicates that this compound can decrease the rate of bone resorption in a clinical setting mdpi.comnih.gov. Hutchinson et al. also reported that in osteoporosis model mice, this compound administration restored bone mass to levels nearly equal to those in non-osteoporosis mice researchgate.net.
| Study Population | Treatment Regimen | Bone Turnover Marker | Change from Baseline |
|---|---|---|---|
| Men with HRPC and bone metastases (200 mg group) nih.gov | This compound 200 mg b.i.d. for 4 weeks | Urinary N-telopeptide | -43.4% |
| Men with HRPC and bone metastases (1600 mg group) nih.gov | This compound 1600 mg b.i.d. for 4 weeks | Urinary N-telopeptide | -34.1% |
| Ovariectomized rats and monkeys nih.gov | Not specified | Bone mass | Increased |
| Osteoporosis model mice researchgate.net | Not specified | Bone mass | Restored to near normal |
Clinical Development and Research Findings
Phase I Clinical Investigations (e.g., NCT00302471)
Phase I clinical trials were conducted to evaluate MK-0429. One such trial, NCT00302471, was a randomized, multicenter, double-blind study involving men with hormone-refractory prostate cancer and metastatic bone disease. patsnap.com This trial was completed. patsnap.com this compound was generally well-tolerated in this study. mdpi.comnih.govresearchgate.net Evidence suggested a reduction in osteoclast activity, indicating a potential for clinical use in treating prostate cancer with bone involvement. mdpi.com
Phase II Clinical Efficacy and Outcome Assessments (e.g., NCT00533650)
This compound progressed to Phase II clinical assessment. The trial NCT00533650 is listed as a completed Phase II study focused on proof of concept regarding bone resorption and bone mineral density. patsnap.com this compound was tested in a randomized Phase II trial involving postmenopausal women with osteoporosis. researchgate.netresearchgate.netresearchgate.net
Data from Osteoporosis Patient Cohorts
In a randomized Phase II trial involving 227 postmenopausal women with osteoporosis, this compound (also referred to as L-000845704 in some contexts) was administered at doses of 100 mg or 400 mg once daily, or 200 mg twice daily for 12 months. researchgate.netnih.govresearchgate.net The study showed that this compound led to a significant increase in bone mineral density (BMD) at the lumbar spine and hip compared to placebo. researchgate.netnih.govresearchgate.net Specifically, the 100 mg once daily, 400 mg once daily, and 200 mg twice daily regimens resulted in increases in lumbar spine BMD of 2.1%, 3.1%, and 3.5%, respectively, compared to -0.1% for placebo (P < 0.01 for all treatment groups vs. placebo). researchgate.net The 200 mg twice daily dose also significantly increased BMD at the hip (1.7% vs. 0.3% for placebo; P < 0.03) and femoral neck (2.4% vs. 0.7% for placebo; P < 0.05). researchgate.net However, no significant increase in total body BMD was observed across all this compound dose groups. researchgate.net
All tested doses of this compound resulted in an approximate 42% decrease from baseline in N-telopeptide cross-links, a marker of bone resorption, which was statistically significant compared to placebo (P < 0.001). researchgate.net
Here is a summary of key findings from the Phase II osteoporosis trial:
| Endpoint | This compound 100 mg qd | This compound 400 mg qd | This compound 200 mg bid | Placebo | P-value (vs. Placebo) |
| Lumbar Spine BMD Change (%) | 2.1 | 3.1 | 3.5 | -0.1 | < 0.01 |
| Hip BMD Change (%) | Not significant | Not significant | 1.7 | 0.3 | < 0.03 |
| Femoral Neck BMD Change (%) | Not significant | Not significant | 2.4 | 0.7 | < 0.05 |
| Total Body BMD Change (%) | Not significant | Not significant | Not significant | - | Not significant |
| N-telopeptide Cross-links Decrease (%) | ~42 | ~42 | ~42 | - | < 0.001 |
Outcomes in Prostate Cancer with Bone Metastases
In a small clinical study involving men with hormone-refractory prostate cancer and metastatic bone disease, this compound was administered orally at doses of 200 mg and 1,600 mg twice daily for four weeks. researchgate.netnih.gov This study measured urinary N-telopeptide of type 1 collagen (uNTx), a biochemical marker of bone turnover. mdpi.com Results indicated that administration of this compound significantly reduced uNTx levels. mdpi.comresearchgate.netnih.gov Specifically, the administration of this compound twice daily for 4 weeks resulted in a significant reduction of 43.4% in 200 mg uNTx in men. mdpi.com While this compound showed potential in reducing osteoclast activity in this patient population, an unexpected increase in serum prostate-specific antigen (PSA) was observed during the study. mdpi.com
Analysis of Clinical Development Status and Discontinuation Rationale
Despite demonstrating efficacy in increasing bone mineral density in postmenopausal women with osteoporosis and reducing bone turnover markers in men with prostate cancer and bone metastases, the clinical development of this compound as a treatment for these indications appears to have been discontinued (B1498344). mdpi.comnih.govnih.gov Although preclinical studies showed promising anti-tumor effects, no further clinical trials for cancer indications have been reported since 2012. nih.govmdpi.com The increase in serum PSA observed in the prostate cancer study might have contributed to the decision to discontinue its development in this area. mdpi.com For osteoporosis, while the Phase II trial showed positive results on BMD and bone resorption markers, the compound was not further developed for this indication. researchgate.netnih.gov The reasons for the discontinuation in osteoporosis are not explicitly detailed in the provided search results, but the general challenges in translating integrin preclinical data to clinical success and the variable efficacy seen with other integrin inhibitors in clinical trials might be contributing factors. nih.govnih.gov
Methodological Approaches in Mk 0429 Research
In Vitro Cell-Based Assays
In vitro studies using various cell lines have been instrumental in elucidating the direct effects of MK-0429 at the cellular level. These assays provide controlled environments to examine the compound's impact on specific cellular functions relevant to different diseases.
Endothelial Cell Functional Studies (e.g., HUEhT-1 cell line)
Immortalized human umbilical vein endothelial cells (HUEhT-1), often immortalized by the electroporatic transfection of hTERT, have been utilized to study the effects of this compound on endothelial cell function and angiogenesis. Research has shown that this compound can inhibit the proliferation, migration, and adhesion of HUEhT-1 cells in a dose-dependent manner. patsnap.comcolab.wsnih.govresearchgate.netcreative-bioarray.com this compound has also been observed to suppress tube formation in vitro, an assay used to evaluate anti-angiogenic effects. patsnap.comcolab.wsnih.govresearchgate.net Investigations into the underlying mechanisms in HUEhT-1 cells revealed that this compound treatment significantly blocked the phosphorylation of FAK, MEK, and ERK, suggesting an impact on the integrin αvβ3 signaling pathway. patsnap.comcolab.wsnih.govresearchgate.netresearchgate.net
Data from HUEhT-1 cell studies:
| Cellular Function | This compound Effect | Dose Dependency | Signaling Pathway Affected |
| Proliferation | Inhibited | Dose-dependent | FAK, MEK, ERK phosphorylation blocked |
| Migration | Inhibited | Dose-dependent | FAK, MEK, ERK phosphorylation blocked |
| Adhesion | Inhibited | Dose-dependent | FAK, MEK, ERK phosphorylation blocked |
| Tube Formation | Suppressed | Dose-dependent | Not explicitly linked in source |
Fibroblast and Podocyte Cellular Models
Fibroblast and podocyte cellular models have been employed to investigate the effects of this compound in the context of fibrosis and kidney diseases. In kidney fibroblasts, this compound has been shown to suppress TGF-β-induced expression of fibrosis marker genes. nih.govresearchgate.netnih.govresearchgate.net Studies using podocytes demonstrated that this compound dose-dependently inhibited podocyte motility. nih.govresearchgate.net Research on lung fibroblasts from patients with Idiopathic Pulmonary Fibrosis (IPF) indicated that while TGFβ treatment induced αSMA expression, this compound suppressed integrin-mediated cell adhesion and latent TGFβ activation. nih.govresearchgate.net
Advanced Animal Models of Disease
To evaluate the in vivo efficacy and mechanisms of this compound, researchers have utilized advanced animal models that mimic human disease conditions.
Cancer Xenograft and Metastasis Models (e.g., mouse OSCC xenografts, B16F10 murine melanoma)
This compound has been tested in various cancer models, including mouse oral squamous cell carcinoma (OSCC) xenografts and B16F10 murine melanoma models, to assess its anti-tumor and anti-metastatic effects. In mouse OSCC xenografts, administration of this compound significantly suppressed tumor progression. patsnap.comcolab.wsnih.govresearchgate.net Histological analysis of these xenografts revealed that this compound decreased tumor vascularization. patsnap.comcolab.wsnih.gov In the B16F10 murine melanoma lung metastasis model, this compound treatment significantly reduced the number of metastatic tumor colonies and tumor area in the lungs. nih.govmedchemexpress.comspandidos-publications.comresearchgate.netnih.govmdpi.comsemanticscholar.orgmedkoo.com One study reported that this compound reduced the number of metastatic tumor colonies by 64% and 57% at doses of 100 and 300 mg/kg, respectively, and the higher dose also reduced the tumor area by 60% compared to the vehicle control. nih.govmedchemexpress.comspandidos-publications.comsemanticscholar.org Bioluminescent imaging in mice injected with B16F10 luciferase-expressing cells showed that this compound reduced the progression of lung metastases. nih.govspandidos-publications.comsemanticscholar.org
Data from B16F10 murine melanoma model:
| Endpoint | Vehicle Control | This compound (100 mg/kg) | This compound (300 mg/kg) |
| Reduction in Metastatic Colonies | - | 64% | 57% |
| Reduction in Tumor Area | - | - | 60% |
Inducible Fibrosis and Metabolic Disease Rodent Models (e.g., ZSF1 rat diabetic nephropathy, bleomycin-induced lung injury)
Rodent models of fibrosis and metabolic diseases have been used to investigate the effects of this compound on these conditions. In the obese ZSF1 rat model of diabetic nephropathy, chronic treatment with this compound resulted in a significant reduction in proteinuria, kidney fibrosis, and collagen accumulation. nih.govresearchgate.netnih.govresearchgate.net These findings suggest that inhibiting multiple αv integrin subtypes might have a meaningful impact on proteinuria and renal fibrosis in diabetic nephropathy. nih.govresearchgate.net In a bleomycin-induced lung injury model in mice, this compound significantly inhibited fibrosis progression. nih.govresearchgate.netbiorxiv.orgciteab.comnih.govresearchgate.netsubstack.com Studies in this model evaluated endpoints such as Masson Trichrome staining, modified Ashcroft scores, total inflammation area, αSMA expression, and soluble collagen content in bronchoalveolar lavage fluid (BALF). nih.govresearchgate.net
Bone Remodeling Animal Systems (e.g., ovariectomized rats and monkeys)
This compound was originally developed as an αvβ3 inhibitor for the treatment of osteoporosis, and its effects on bone remodeling have been studied in animal models like ovariectomized rats and monkeys. nih.govresearchgate.netsemanticscholar.organzbms.org.auresearchgate.netnih.govresearchgate.net In ovariectomized rats, this compound has been shown to increase bone mineral density (BMD) of the distal femur and bone volume of proximal tibial cancellous bone, as well as reduce bone turnover rate. anzbms.org.au Studies in ovariectomized rhesus monkeys demonstrated that this compound suppressed urinary N-telopeptide (uNTx), a marker of bone resorption. anzbms.org.au In vitro studies supporting this research showed that this compound inhibits αvβ3-mediated attachment to vitronectin and bone resorption by osteoclasts. anzbms.org.au
Biochemical and Molecular Biology Techniques
Biochemical and molecular biology techniques are fundamental to elucidating the cellular pathways affected by this compound. These approaches allow for the investigation of protein activity, signaling cascades, and gene expression changes.
Protein Phosphorylation Profiling (e.g., Western Blotting, ELISA)
Protein phosphorylation is a critical post-translational modification that regulates the activity and function of numerous proteins involved in cellular signaling. Techniques such as Western blotting and ELISA are commonly used to assess changes in protein phosphorylation levels in response to this compound treatment.
Western blotting allows for the separation of proteins by size and their subsequent detection using antibodies specific to phosphorylated or total forms of a protein. This method has been used to examine the effect of this compound on the phosphorylation of key proteins in signaling pathways. For instance, studies investigating the impact of this compound on the integrin αvβ3 signaling pathway have utilized Western blotting to assess the phosphorylation status of Focal Adhesion Kinase (FAK), MEK1/2, and ERK1/2. Research has shown that this compound treatment significantly blocked the phosphorylation of FAK, MEK, and ERK in immortalized human umbilical vein endothelial cells (HUEhT-1), while the total expression levels of these proteins remained stable. nih.govresearchgate.netnih.govresearchgate.net This indicates that this compound inhibits integrin αvβ3 activation and suppresses associated cell functions. nih.gov
ELISA (Enzyme-Linked Immunosorbent Assay) is another technique that can be adapted to quantify protein phosphorylation. While the provided search results specifically mention Western blotting for phosphorylation analysis in the context of this compound, ELISA-based methods, including cell-based ELISA, are generally used for detecting and quantifying phosphorylated proteins in various biological samples nih.govbio-techne.com. These assays typically utilize phospho-specific antibodies to capture or detect the phosphorylated target protein.
Research findings using Western blotting have demonstrated that this compound can influence phosphorylation events in different cell types and contexts. In microglia, this compound has been used to investigate the influence of CD51 inhibition on the effects of TFPI2 protein, examining the phosphorylation of proteins like PLCγ1, PKCζ, and STAT6. nih.gov
Cell-Based Functional Assays (e.g., migration, adhesion, tube formation)
Cell-based functional assays are essential for evaluating the biological consequences of this compound treatment on cellular behavior. These assays mimic key cellular processes involved in various physiological and pathological conditions, such as angiogenesis and metastasis.
Cell Migration Assays: These assays measure the ability of cells to move from one area to another. The wound healing assay is a common method where a "wound" is created in a cell monolayer, and the rate at which cells migrate to close the gap is measured. Studies on HUEhT-1 cells have shown that this compound inhibited cell migration in a dose-dependent manner. nih.govresearchgate.netnih.govpatsnap.com Another approach involves individual cell tracking using live cell imaging. frontiersin.org
Cell Adhesion Assays: These assays quantify the ability of cells to attach to a substrate, often coated with extracellular matrix proteins like vitronectin or fibronectin. This compound has been shown to dose-dependently decrease the adhesion ability of HUEhT-1 cells to vitronectin. nih.govresearchgate.netnih.govpatsnap.com this compound has also been shown to suppress integrin-mediated cell adhesion in other cell types, including mouse αvβ1-expressing cells and human induced pluripotent stem cell-derived cardiac fibroblasts. nih.govciteab.comresearchgate.net
Tube Formation Assays: These assays are in vitro models used to assess the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis. The anti-angiogenic effect of this compound has been evaluated using in vitro tube formation assays, which demonstrated that this compound suppressed tube formation in a dose-dependent manner. nih.govresearchgate.netnih.govresearchgate.netpatsnap.com
Collectively, these cell-based assays provide functional evidence of this compound's impact on cellular processes critical for angiogenesis, tumor progression, and potentially fibrosis.
Histopathological and Immunohistochemical Evaluations
Histopathological and immunohistochemical evaluations are crucial for examining the effects of this compound at the tissue level, providing insights into morphological changes and protein expression patterns within tissues.
Histopathology involves the microscopic examination of tissue samples to observe structural changes. In studies using mouse xenograft models of oral squamous cell carcinoma (OSCC), histological analysis revealed that this compound treatment decreased tumor vascularization. nih.govresearchgate.netnih.govresearchgate.netpatsnap.com Histological assessment has also been used to evaluate kidney fibrosis in rat models of diabetic nephropathy, where Masson's trichrome staining demonstrated that this compound significantly decreased tubulointerstitial fibrosis and collagen deposition. researchgate.netnih.gov In a mouse melanoma lung metastasis model, histological analysis of lung sections stained with hematoxylin (B73222) and eosin (B541160) (H&E) was used to visualize and quantify metastatic melanoma colonies. researchgate.netsemanticscholar.org
Immunohistochemistry (IHC) uses antibodies to detect specific proteins within tissue sections, allowing for the localization and quantification of protein expression. IHC has been employed to investigate the expression levels of various markers in tissues treated with this compound. In OSCC xenografts, IHC staining showed that the areas positive for integrin αv, VEGFR2, CD31 (a vascular endothelial cell marker), and αSMA (a vascular smooth muscle cell marker) were reduced in the this compound treated group compared to controls. nih.govresearchgate.net CD31 and Ki-67 (a cell proliferation marker) positive cells were also significantly decreased. nih.gov In the context of renal fibrosis, IHC was used to assess the protein expression of collagen I and collagen III in kidney tissue, both of which were significantly decreased by this compound treatment. researchgate.net
These histological and immunohistochemical approaches provide valuable ex vivo data that complement in vitro findings, helping to confirm the effects of this compound on tissue structure, vascularization, and the expression of key proteins involved in disease processes.
Broader Implications and Future Research Trajectories
Reconsidering Pan-Integrin Antagonism Strategies in Disease Therapy
The initial focus of integrin-targeted therapies often centered on inhibiting specific integrin subtypes, such as αvβ3, due to their prominent roles in processes like angiogenesis and tumor progression. nih.govd-nb.info However, the complexity of integrin signaling and the potential for functional redundancy among different integrin subtypes have led to a reconsideration of highly selective antagonism strategies. researchgate.netacs.org Research with compounds like MK-0429, which has demonstrated pan-αv inhibitory activity, suggests that targeting multiple integrin subtypes simultaneously might offer a more effective approach in certain diseases. medibeacon.comresearchgate.net
Studies in preclinical models of diabetic nephropathy, for instance, have shown that this compound, acting as a pan-αv inhibitor, significantly reduced proteinuria and kidney fibrosis. medibeacon.comresearchgate.net This suggests that the collective action of multiple αv integrin subtypes may be involved in the pathogenesis of this condition, and a broader inhibition strategy could be beneficial. medibeacon.com Similarly, in the context of cancer, while targeting individual integrins has faced challenges in clinical trials, the rationale for developing antagonists targeting multiple RGD-binding integrins, such as αvβ3, αvβ5, αvβ6, αvβ8, α5β1, and αIIbβ3, as anticancer therapeutics is being explored to potentially overcome resistance mechanisms and functional compensation by other integrin subtypes. acs.org
However, the development of pan-integrin antagonists also presents challenges, including the potential for broader off-target effects and the need to understand the specific roles of different integrins in various tissues and disease stages. researchgate.net Future research needs to carefully evaluate the therapeutic window and potential liabilities of pan-integrin inhibition compared to selective targeting.
Potential for Synergistic Therapeutic Combinations with this compound or Related Compounds
Given the multifaceted roles of integrins in cellular processes and their interactions with other signaling pathways, there is significant potential for synergistic therapeutic combinations involving integrin antagonists like this compound. Integrins can interact functionally with receptor tyrosine kinases (RTKs), and this interplay is implicated in tumor migration, invasion, and drug resistance. aacrjournals.orgnih.gov Targeting both integrins and RTKs simultaneously could potentially enhance therapeutic efficacy and overcome resistance mechanisms.
Preclinical studies have explored combinations of integrin inhibitors with other therapeutic agents, particularly in cancer. For example, combining integrin antagonists with chemotherapy or immunotherapy has shown promise in some models. frontiersin.org While specific data on synergistic combinations involving this compound is limited in the provided context, the general principle of combining integrin targeting with other modalities is a key area of future research. The rationale is that inhibiting integrin-mediated adhesion and signaling could sensitize cancer cells to chemotherapy or enhance the effectiveness of immunotherapy by modulating the tumor microenvironment. nih.gov
The potential for synergistic effects is not limited to cancer. In fibrotic diseases, where integrins play a critical role in activating profibrotic growth factors like TGF-β, combining integrin inhibitors with agents that target other fibrotic pathways could be a promising strategy. researchgate.netresearchgate.net Research into identifying optimal combination partners and understanding the underlying mechanisms of synergy is crucial for the future development of integrin-targeted therapies.
Development of Predictive Biomarkers for Integrin-Targeted Interventions
A significant challenge in the clinical translation of integrin-targeted therapies has been the difficulty in predicting which patients will respond to treatment. nih.govresearchgate.net This highlights the critical need for the development of predictive biomarkers. Integrins themselves, due to their aberrant expression patterns in various diseases, hold promise as potential biomarkers for diagnosis, prognosis, and predicting therapeutic response. nih.govresearchgate.netfrontiersin.org
Beyond integrin expression levels, the functional state of integrins and their downstream signaling pathways could also serve as predictive biomarkers. Research into the activation status of integrin-mediated signaling molecules like FAK, MEK, and ERK, which are inhibited by compounds like this compound, might provide insights into treatment response. patsnap.comnih.gov
Furthermore, the identification of specific patient populations or disease subtypes that are more reliant on integrin-mediated processes is essential. Future research should focus on comprehensive molecular profiling, including integrin expression analysis and assessment of integrin-related signaling pathways, to identify patient subsets most likely to benefit from integrin-targeted interventions. The development of non-invasive imaging techniques to assess integrin expression and activity in vivo could also play a crucial role in patient selection and monitoring treatment response.
Future Directions in Integrin Research and Drug Discovery Beyond this compound
The experiences with this compound and other integrin antagonists have provided valuable lessons for future research and drug discovery efforts in this field. While targeting integrins has faced challenges in clinical trials, particularly in cancer, the continued exploration of integrins as therapeutic targets is warranted given their fundamental roles in disease pathogenesis. nih.govresearchgate.netresearchgate.net
Future directions in integrin research and drug discovery are likely to focus on several key areas:
Novel Integrin Targets: While much research has focused on αv and α4 integrins, other integrin subtypes are gaining attention as potential therapeutic targets in various diseases, including fibrosis and cancer. researchgate.netmdpi.comworktribe.com For example, inhibitors of αvβ6 and αvβ1 are being investigated for fibrotic diseases. researchgate.net
Improved Drug Design and Delivery: Learning from the limitations of previous integrin inhibitors, there is an emphasis on designing molecules with improved pharmacokinetic and pharmacodynamic properties. researchgate.net Exploring new modalities beyond small molecules and antibodies, such as antibody-drug conjugates (ADCs) and CAR T-cell therapy targeting integrins, is also an active area. nih.gov Strategies to improve the delivery of integrin-targeted agents to the disease site, potentially by utilizing integrin-binding ligands for targeted delivery, are also being explored. nih.govresearchgate.net
Understanding Integrin Biology in 3D Environments: Recent discoveries regarding different types of integrin-mediated cell adhesions, such as "curved adhesions" which appear to dominate in 3D physiological environments, highlight the need for more physiologically relevant preclinical models to better predict clinical outcomes. stanford.edu
Targeting Integrin-Mediated Signaling: Moving beyond simply blocking ligand binding, future strategies may involve modulating the downstream signaling pathways activated by integrins. nih.gov
Investigating Integrins in New Indications: While cancer and inflammatory diseases have been major areas of focus, the role of integrins in other conditions, such as neurological disorders and infectious diseases (like SARS-CoV-2 infection where integrins may be involved in viral entry), is being investigated, potentially opening up new therapeutic avenues. patsnap.com
The development of integrin-targeted therapies is an evolving field. By incorporating lessons learned from past efforts and embracing new scientific insights and technological advancements, future research holds the potential to unlock the therapeutic promise of targeting integrins for a wider range of diseases.
Q & A
Q. What is the molecular mechanism of MK-0429 in inhibiting tumor angiogenesis?
this compound functions as a non-peptidic αvβ3 integrin antagonist, mimicking the RGD peptide motif to block integrin-mediated signaling pathways. This inhibition disrupts downstream phosphorylation of FAK (focal adhesion kinase), MEK1/2, and ERK1/2, which are critical for endothelial cell adhesion, migration, and angiogenesis . Key methodologies to validate this mechanism include:
- Western blotting for phosphorylated FAK (Y397), MEK1/2, and ERK1/2 .
- In vitro tube formation assays using HUEhT-1 endothelial cells to quantify angiogenesis inhibition .
Q. Which experimental models are commonly used to study this compound’s anti-tumor effects?
- In vitro models :
- Immortalized HUVEC (HUEhT-1) for assessing endothelial cell proliferation, migration, and adhesion via CCK-8, wound healing, and lactate dehydrogenase assays .
- OSCC cell lines (e.g., SAS) for evaluating tumor cell behavior .
- In vivo models :
- NOD/SCID mice with subcutaneous SAS cell xenografts to study tumor growth and vascularization .
- B16F10 melanoma lung metastasis models to assess anti-metastatic efficacy .
Q. How does this compound exhibit dose-dependent effects in preclinical studies?
this compound shows dose-dependent inhibition of endothelial cell proliferation, migration, and tube formation in vitro (e.g., 10–100 µM concentrations). In vivo, subcutaneous osmotic pumps deliver controlled doses (e.g., 30 mg/kg/day) to suppress tumor vascularization and growth in xenograft models . Statistical validation includes ANOVA with post-hoc tests to compare treatment groups against controls .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro and in vivo efficacy?
While this compound exhibits limited direct anti-proliferative effects on OSCC cells in vitro (e.g., CCK-8 assays), it significantly suppresses tumor growth in vivo by targeting angiogenesis. This discrepancy highlights the role of the tumor microenvironment (e.g., endothelial cell signaling and VEGF crosstalk) in mediating therapeutic outcomes. Researchers should:
Q. What methodological challenges arise when assessing this compound’s impact on compensatory angiogenic pathways?
Integrin inhibitors may trigger compensatory VEGF-driven angiogenesis. However, this compound uniquely avoids this via dual suppression of αvβ3 integrin and VEGFR2 signaling, as shown by reduced VEGFR2 phosphorylation in xenograft models . To validate:
Q. How can researchers optimize experimental design to account for this compound’s pharmacokinetic profile?
Despite this compound’s oral bioavailability, preclinical studies often use subcutaneous osmotic pumps to maintain stable plasma concentrations and avoid variable absorption. Key considerations:
- Validate drug delivery consistency via HPLC-based plasma concentration monitoring .
- Compare pharmacokinetic parameters (e.g., half-life, Cmax) across administration routes .
Q. What statistical approaches are critical for analyzing this compound’s inhibition of FAK signaling?
- Densitometric analysis of Western blot bands (e.g., phosphorylated vs. total FAK/ERK) normalized to GAPDH .
- Fold-change calculations to quantify pathway suppression across treatment groups .
- Multivariate regression to correlate signaling inhibition with functional outcomes (e.g., tumor volume reduction) .
Methodological Pitfalls & Solutions
Q. How to address variability in this compound’s anti-angiogenic assays?
- Standardize cell passage numbers and serum starvation protocols in HUEhT-1 cultures to minimize batch effects .
- Use automated image analysis software (e.g., Angiogenesis Analyzer for ImageJ) to quantify tube length and branch points objectively .
Q. What strategies ensure reproducibility in xenograft studies with this compound?
- Randomize treatment groups to balance tumor size heterogeneity.
- Include sham-operated controls to account for osmotic pump implantation stress .
Data Interpretation Frameworks
Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound research?
Q. What principles from dialectical materialism apply to resolving contradictions in this compound studies?
Identify the principal contradiction (e.g., tumor angiogenesis vs. direct cytotoxicity) and prioritize experimental variables (e.g., endothelial signaling over tumor cell proliferation) to refine research hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
